4-Ethyl-1-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-ethyl-1-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-3-9-4(5(10)11)7-8(2)6(9)12/h3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPSMNORPJGEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153805 | |
| Record name | 4-Ethyl-4,5-dihydro-1-methyl-5-oxo-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-64-3 | |
| Record name | 4-Ethyl-4,5-dihydro-1-methyl-5-oxo-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-4,5-dihydro-1-methyl-5-oxo-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with methyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 4-Ethyl-1-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Studies have shown that 4-Ethyl-1-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid can inhibit the growth of various bacterial strains and fungi.
Case Study :
A study conducted on the synthesis of triazole derivatives demonstrated that modifications to the triazole ring can enhance antimicrobial efficacy. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Antiviral Properties
Triazoles are also explored for their antiviral applications. This compound has been investigated as a potential precursor in synthesizing antiviral agents, particularly nucleoside analogs used in treating viral infections.
Case Study :
In a synthesis pathway for ribavirin, an antiviral medication, researchers utilized 4-Ethyl-1-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid as a key intermediate. The compound's structural properties facilitate the development of nucleoside analogs that mimic natural substrates in viral replication processes .
Fungicides
The triazole structure is known for its fungicidal properties. Compounds similar to 4-Ethyl-1-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid have been employed in agricultural practices to combat fungal pathogens affecting crops.
Case Study :
Field trials have indicated that formulations containing this compound significantly reduce the incidence of fungal diseases in crops such as wheat and barley. Its application leads to improved yield and quality of produce .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,2,4-triazole scaffold is a versatile pharmacophore, and substituent variations significantly alter bioactivity. Below is a systematic comparison of 4-ethyl-1-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid with structurally related analogs:
Structural and Functional Analogues
Key Comparative Insights
Bioactivity Profiles :
- Anticancer Activity : Triazole carboxamides (e.g., 4e , 4m ) exhibit potent cytotoxicity (IC₅₀ < 10 µM) against colorectal (HCT-116) and lung (A-549) cancers, outperforming the reference drug doxorubicin . In contrast, 4-ethyl-1-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid lacks direct cytotoxicity data but shares structural motifs with active derivatives.
- Anti-inflammatory Activity : Pyridyl-substituted triazoles (e.g., 5-phenyl-1-(3-pyridyl) derivatives) show selective COX-2 inhibition (pharmacophore model: 2 hydrogen bond acceptors, 1 aromatic ring), with >90% edema inhibition at 50 mg/kg doses .
Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups : Carboxylic acid at position 3 enhances solubility and target binding (e.g., hydrogen bonding with EGFR’s Lys745) .
- Aromatic Substituents : Phenyl or pyridyl groups at position 1 improve COX-2 selectivity by fitting into hydrophobic pockets .
- Alkyl Chains : Ethyl/methyl groups at positions 4 or 5 modulate lipophilicity, affecting membrane permeability .
Synthetic Routes :
- 4-Ethyl-1-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid : Likely synthesized via cyclization of thiosemicarbazides or hydrazides, analogous to methods for ethyl 1-phenyl-5-oxo-triazole-3-carboxylates .
- Triazole Carboxamides : Multi-step synthesis involving tert-butoxide-mediated coupling of ethyl esters with amines .
Molecular Docking and Binding Affinity
Comparative docking studies reveal:
- EGFR Inhibition : Carboxylic acid derivatives (e.g., 5-ethyl-1-phenyl ) form hydrogen bonds with EGFR’s Met793 and hydrophobic interactions with Leu718, achieving docking scores comparable to co-crystallized ligands (−9.2 vs. −8.9 kcal/mol) .
- CDK4 Inhibition : Chlorophenyl-substituted triazoles exhibit strong π-π stacking with CDK4’s Phe93, with Kd values < 1 µM .
Biological Activity
Overview
4-Ethyl-1-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid (CAS No. 1000018-64-3) is a heterocyclic compound that possesses a triazole ring, which is significant for its biological activities. This compound has garnered attention in medicinal chemistry, agriculture, and material science due to its unique chemical properties and potential applications.
The synthesis of 4-Ethyl-1-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of ethyl hydrazinecarboxylate with methyl isocyanate under specific conditions. Common solvents include ethanol or methanol, often with catalysts such as p-toluenesulfonic acid to facilitate the reaction .
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. For instance, compounds containing the triazole nucleus have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study highlighted that certain synthesized triazole derivatives displayed moderate to good activity against these pathogens .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.12 µg/mL |
| Compound B | S. aureus | 0.25 µg/mL |
| Compound C | Bacillus cereus | 0.50 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that triazole derivatives can possess cytotoxic effects against cancer cell lines. For example, certain derivatives showed CC50 values significantly lower than established chemotherapeutics like ribavirin in leukemia cell lines .
Table 2: Cytotoxicity of Triazole Derivatives on Cancer Cell Lines
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| Compound D | K562 (Leukemia) | 13.6 ± 0.3 |
| Compound E | CCRF-SB (Leukemia) | 112 ± 19 |
The biological activity of 4-Ethyl-1-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid is attributed to its ability to interact with various molecular targets. The triazole ring facilitates hydrogen bonding and coordination with metal ions, which can influence enzyme activity and receptor interactions . Specifically, it has been noted that these compounds can inhibit DNA-gyrase, a critical enzyme in bacterial DNA replication .
Case Studies
Several studies have focused on the biological activity of triazole derivatives:
- Antimicrobial Screening : A study synthesized various triazole derivatives and evaluated their antimicrobial properties against a panel of bacteria. Results indicated that some compounds exhibited potent antibacterial activity comparable to standard antibiotics .
- Anticancer Research : Another research effort involved synthesizing new triazole derivatives and assessing their antiproliferative effects on cancer cell lines. The findings revealed promising cytotoxic effects against leukemia cells, suggesting potential for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4-Ethyl-1-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid, and how are intermediates purified?
- Answer : The synthesis of triazole derivatives often involves refluxing precursors in solvents like toluene or DMF with catalysts (e.g., methylsulfonic acid). For example, ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate was synthesized via reflux (6 hours) and monitored by TLC, followed by purification via flash chromatography (EtOAc:Cyclohexane = 1:1) and recrystallization from ethyl acetate . Similarly, azidomethyl derivatives of triazoles are synthesized using NaN₃ in DMF at 50°C for 3 hours, with purification by filtration and ethanol recrystallization .
Q. How is the structural confirmation of this compound achieved post-synthesis?
- Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation, revealing hydrogen bonding patterns (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings (e.g., 84.59° between phenyl groups in related triazoles) . Spectroscopic techniques (NMR, IR) and elemental analysis complement crystallographic data to confirm molecular identity and purity.
Q. What biological activities are reported for structurally related 1,2,4-triazole derivatives?
- Answer : Analogous compounds exhibit antimicrobial, antiviral, anti-inflammatory, and anticarcinogenic properties. For instance, diaryltriazole derivatives demonstrate anti-inflammatory activity via COX-2 inhibition, while 4-benzamido-triazoles show broad-spectrum biological activity . These activities are often linked to hydrogen-bonding interactions and electronic effects of substituents.
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or biological activity of this compound?
- Answer : Molecular docking and DFT calculations predict binding affinities to target proteins (e.g., COX-2) and guide structural modifications. In studies on anti-inflammatory triazoles, computational models identified critical substituents (e.g., trimethoxy groups) that enhance activity by improving steric and electronic compatibility with enzyme active sites .
Q. What experimental strategies resolve contradictions in spectroscopic or crystallographic data?
- Answer : Discrepancies between NMR/IR predictions and experimental results may arise from tautomerism or solvent effects. Redundant crystallographic refinement (e.g., applying restraints to H-atom positions) and variable-temperature NMR can clarify dynamic structural features . For example, intramolecular hydrogen bonds in triazoles stabilize specific tautomers, which can be validated via temperature-dependent spectral shifts .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Answer : Stability studies on related triazoles suggest sensitivity to acidic/basic conditions due to hydrolysis of the oxo group. For instance, analogs like 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid degrade rapidly at pH < 3, requiring storage at neutral pH and room temperature . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can predict shelf-life under varying environments.
Q. What strategies improve yields in multi-step syntheses of this compound?
- Answer : Optimizing reaction stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to thiazolidinone precursors) and stepwise purification (e.g., selective filtration before final recrystallization) enhances efficiency. In azidomethyl-triazole synthesis, yields improved from 37% to >50% by adjusting reaction time and catalyst loading . Microwave-assisted synthesis (e.g., 80°C for 30 minutes) also reduces side reactions in triazole formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
